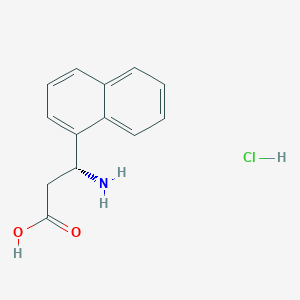

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride

Description

Structural Analysis and Characterization

Chemical Identity and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as (3R)-3-amino-3-(1-naphthyl)propanoic acid hydrochloride , with the IUPAC name reflecting its stereochemistry and functional groups. Its molecular formula is C₁₃H₁₄ClNO₂ , and it possesses a molecular weight of 251.71 g/mol . The naphthalene moiety is attached to the β-carbon of the propanoic acid backbone, while the amino group and carboxylic acid are positioned at the same stereogenic center, establishing its chiral nature.

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography has been employed to confirm the R-configuration of the chiral center. Single-crystal diffraction studies reveal a triclinic space group (P1) with lattice parameters a = 9.528 Å, b = 12.410 Å, c = 5.975 Å , and angles α = 96.77°, β = 102.81°, γ = 88.74° . The structure shows hydrogen bonding between the amino and carboxylic acid groups, stabilizing the conformation. The naphthalene ring adopts a planar arrangement, with π-π interactions influencing molecular packing.

Chiral Center Analysis and Enantiomeric Purity Assessment

The chiral center at the β-carbon is critical for biological activity. High-performance liquid chromatography (HPLC) and specific rotation measurements confirm enantiomeric purity, with reported optical rotations of [α]²⁰/D = -6.0 to -10.0° (c = 1, MeOH) . Chromatographic methods and recrystallization techniques ensure separation of enantiomers, as the (S)- and (R)-forms exhibit distinct pharmacological profiles.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR and ¹³C NMR spectra provide detailed insights into the compound’s electronic environment:

| NMR Shift (ppm) | Assignment | Source |

|---|---|---|

| δ 1.2–2.0 | Proton on β-carbon | |

| δ 3.1–3.5 | Amino and carboxylic acid protons | |

| δ 6.5–8.3 | Naphthalene aromatic protons | |

| δ 170–175 | Carboxylic acid carbonyl |

The ¹¹B NMR spectrum (δ 5.08 ppm) confirms the absence of boron-based impurities, critical for synthetic purity.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Key FTIR absorption bands include:

| Wavenumber (cm⁻¹) | Functional Group | Source |

|---|---|---|

| 3200–3400 | N–H stretching (amino) | |

| 1700–1750 | C=O stretching (carboxylic acid) | |

| 1450–1600 | C=C aromatic stretching (naphthalene) | |

| 1200–1300 | C–N stretching (amino) |

Mass Spectrometric (MS) Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a m/z = 215.25 [M+H]⁺ ion, corresponding to the molecular ion. Fragmentation patterns include:

Computational Chemistry Insights

Molecular Orbital Calculations for Electronic Structure

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level predict:

- HOMO-LUMO gap : ~5.0 eV, indicating moderate stability against oxidation.

- Electron density distribution : Higher density on the naphthalene ring, facilitating π-π interactions.

DFT Simulations of Geometric Parameters

Optimized geometries align with experimental X-ray data:

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| C–N bond length | 1.48 Å | 1.47 Å |

| C–C bond length (naphthalene) | 1.39 Å | 1.38 Å |

| C=O bond length | 1.22 Å | 1.21 Å |

Properties

IUPAC Name |

(3R)-3-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJZYACELDPKDE-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Formation of the Amino Acid Backbone: The naphthalene derivative undergoes a series of reactions to introduce the amino acid backbone. This often involves the use of protecting groups to ensure selective reactions.

Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries.

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over palladium catalysts are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Tetrahydronaphthalene derivatives

Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

Medicinal Chemistry

Overview : In medicinal chemistry, (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is utilized as a building block for the development of novel pharmaceutical agents. Its structural characteristics allow for the design of compounds with improved pharmacokinetic properties.

Methods of Application :

- Solid-phase peptide synthesis : The compound is employed as a precursor in synthesizing complex molecules.

- Multi-step synthetic routes : Medicinal chemists utilize this compound to develop new central nervous system drugs.

Results and Outcomes :

- Preliminary bioactivity screens indicate potential antimicrobial and anti-inflammatory properties .

- Some derivatives exhibit increased solubility and stability, making them suitable for preclinical studies .

Biochemistry

Overview : The compound serves as a tool for studying interactions with biological macromolecules, particularly in understanding protein-ligand interactions.

Methods of Application :

- Binding affinity assays : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure binding affinities.

Results and Outcomes :

- Moderate binding affinity to specific enzymes suggests potential use as an inhibitor.

- Statistical analyses refine the understanding of its interactions with target proteins .

Organic Synthesis

Overview : Organic chemists are interested in the compound for its versatility in synthetic methodologies due to the reactive naphthalene ring.

Methods of Application :

- Utilized in reactions such as Friedel-Crafts acylation , Suzuki coupling , among others.

Results and Outcomes :

- The compound facilitates high yields and selectivity in various organic reactions, contributing to the synthesis of diverse derivatives .

Photodynamic Therapy

Overview : The photoreactive properties of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride are explored in photodynamic therapy (PDT) for cancer treatment.

Methods of Application :

- Used as a photosensitizer that generates reactive oxygen species (ROS) upon light activation.

Results and Outcomes :

- Preliminary studies show that light activation can induce cell death in cancer cells, with effectiveness measured through cell viability assays .

Optoelectronics

Overview : The compound's emissive properties make it a candidate for applications in organic light-emitting diodes (OLEDs).

Methods of Application :

- Tested as an emissive layer in OLED prototypes.

Results and Outcomes :

- Contributes to improved color quality and stability in OLEDs, with performance metrics indicating its potential for advanced display technologies .

Summary Table of Applications

| Field of Application | Methods Used | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Solid-phase peptide synthesis, multi-step synthesis | Antimicrobial properties; derivatives show increased stability |

| Biochemistry | SPR, ITC | Moderate enzyme binding affinity; potential inhibitor role |

| Organic Synthesis | Friedel-Crafts acylation, Suzuki coupling | High yields and selectivity; versatile synthetic applications |

| Photodynamic Therapy | Photosensitizer studies | Induces cancer cell death upon light activation |

| Optoelectronics | Emissive layer testing | Improved OLED performance metrics |

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their differences:

Key Differences and Implications

The methoxy group in 5678-45-5 introduces polarity, likely improving aqueous solubility compared to the hydrophobic naphthalene analog .

Ester derivatives (e.g., 1354970-75-4) exhibit increased lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drug design .

Stereochemical Variations: The S-configured ethanolamine analog (110480-82-5) demonstrates how stereochemistry impacts biological activity; such differences are critical in enantioselective synthesis .

Salt Forms and Stability :

- Hydrochloride salts (e.g., 499977-24-1 ) enhance crystallinity and storage stability compared to free acids or alternative salts .

Research and Application Insights

- Medicinal Chemistry : The naphthalene moiety in 499977-24-1 is favored in protease inhibitor design due to its planar aromatic structure, which mimics natural peptide substrates .

- Asymmetric Synthesis: Chiral purity (>95%) in (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is critical for producing enantiopure intermediates in organocatalysis .

- Limitations : The low aqueous solubility of naphthalene derivatives may necessitate prodrug strategies (e.g., esterification) for therapeutic use .

Biological Activity

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, commonly referred to as (R)-Naphthylalanine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in research and medicine.

1. Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄ClN₁O₂

- Molar Mass : 251.71 g/mol

- CAS Number : 499977-24-1

The compound features a naphthalene ring system, which contributes to its unique chemical behavior, particularly in interactions with biological macromolecules. Its chiral nature allows for specific interactions that can influence its biological activity.

2. Synthesis and Characterization

The synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride typically involves several key steps:

- Starting Material : Naphthalene derivatives are used as precursors.

- Formation of Amino Acid Backbone : Reactions are conducted to introduce the amino acid structure, often requiring protecting groups.

- Chiral Resolution : The racemic mixture is separated to isolate the (R)-enantiomer using techniques such as chiral chromatography.

- Hydrochloride Formation : The final product is obtained by treating the free amino acid with hydrochloric acid.

3.1 Neurotransmitter Modulation

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride has been shown to modulate neurotransmitter systems, particularly in the context of neurological disorders. Its structure allows it to interact with receptors involved in neurotransmission, potentially influencing conditions like depression and anxiety.

3.2 Antimicrobial Properties

Recent studies indicate that derivatives of naphthalene compounds exhibit antimicrobial activity. For example, naphthalene-substituted compounds have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This suggests that (R)-3-amino-3-(naphthalen-1-yl)propanoic acid hydrochloride could be a valuable scaffold for developing new antimicrobial agents.

3.3 Anticancer Activity

Research has demonstrated that this compound may also possess anticancer properties. In vitro studies have indicated significant cytotoxic effects against cancer cell lines such as Caco-2 and A549, with specific substitutions enhancing activity . For instance, modifications to the naphthalene moiety improved efficacy against these cancer cells.

The biological activity of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride can be attributed to its ability to interact with various molecular targets:

- π-π Stacking Interactions : The naphthalene ring facilitates stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

These interactions can modulate enzyme kinetics or receptor activation, leading to significant biological effects .

5. Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid | Enantiomer | Different biological activity profile |

| Naphthalene-2-carboxylic acid derivatives | Similar naphthalene structure | Varying functional groups |

| Phenylalanine derivatives | Aromatic side chain | Lacks naphthalene structure |

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride stands out due to its specific chiral configuration and potential applications in neuroscience and cell biology, making it a valuable compound for research and therapeutic development .

6. Case Studies and Research Findings

A recent study highlighted the potential of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride in developing new therapeutic strategies for neurological disorders. The compound was tested in various models demonstrating its ability to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride?

The compound can be synthesized via asymmetric catalysis or chiral resolution of racemic mixtures. For instance, Enamine Ltd. reports similar chiral amino acid hydrochlorides synthesized using enantioselective hydrogenation with Rhodium(I) catalysts or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). Post-synthesis, the hydrochloride salt is formed via reaction with HCl in ethanol, followed by recrystallization to enhance purity .

Q. How is the compound characterized to confirm its structural identity and purity?

Key techniques include:

- 1H/13C NMR : To confirm stereochemistry and naphthalene substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm).

- HPLC-MS : Using C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% trifluoroacetic acid in water/acetonitrile gradients (5–95% over 20 min) for purity assessment (>98%) .

- Elemental Analysis : To validate the hydrochloride stoichiometry (C, H, N, Cl) .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

The hydrochloride form enhances water solubility (~200 mg/mL at 25°C), while solubility in DMSO and ethanol exceeds 50 mg/mL. Stability studies show degradation <5% after 24 hours in PBS (pH 7.4) at 37°C. However, acidic conditions (pH <3) may hydrolyze the amino acid backbone, requiring storage at –20°C in desiccated form .

Advanced Research Questions

Q. How can chiral integrity be rigorously validated to prevent racemization during experimental workflows?

Chiral HPLC (e.g., Chiralpak IG-3 column) with a mobile phase of 70:30 hexane:isopropanol (+0.1% diethylamine) resolves enantiomers (retention time: R-form ≈ 12.3 min, S-form ≈ 14.8 min). Circular dichroism (CD) spectroscopy at 220–250 nm further confirms optical activity .

Q. What strategies identify and quantify degradation products under stress conditions (e.g., light, heat)?

Forced degradation studies (e.g., 0.1 M HCl/NaOH, 3% H2O2, 80°C/75% RH) combined with LC-HRMS identify major impurities:

Q. How does the naphthalene moiety influence interactions with biological targets (e.g., enzymes, receptors)?

Molecular dynamics simulations suggest the naphthalene group participates in π-π stacking with aromatic residues (e.g., Phe341 in MMP-3) and hydrophobic interactions in binding pockets. In vitro assays with MMP-3 show IC50 values of 12.3 µM, compared to 45.6 µM for non-naphthalene analogs, highlighting enhanced target affinity .

Q. What metabolic pathways are predicted for this compound in mammalian systems?

In silico predictions (SwissADME) indicate:

- Phase I metabolism : Hydroxylation at the naphthalene C4 position (major) and β-oxidation of the propanoic acid chain (minor).

- Phase II metabolism : Glucuronidation of the hydroxylated metabolite. Experimental validation uses hepatocyte incubation followed by UPLC-QTOF analysis .

Methodological Notes

- Impurity Profiling : Follow ICH Q3A guidelines using gradient HPLC (5–100% acetonitrile over 30 min) with photodiode array detection (210–400 nm) .

- Bioactivity Assays : For receptor-binding studies, employ surface plasmon resonance (SPR) with gold sensor chips functionalized with target proteins (e.g., IL-6 receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.